

The Morpholin-2-one Scaffold: A Privileged Substructure in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-Methylmorpholin-2-one

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Introduction: The Emergence of Morpholin-2-ones in Medicinal Chemistry

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to bioactive molecules, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles. Within this chemical class, the morpholin-2-one substructure has emerged as a particularly valuable scaffold and a versatile synthetic intermediate in the development of novel therapeutics. Its constrained conformation and the presence of both hydrogen bond donor and acceptor capabilities allow for precise interactions with biological targets. This application note provides an in-depth exploration of the role of morpholin-2-ones in drug discovery, complete with detailed synthetic protocols and methodologies for biological evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers in the field.

Strategic Importance of the Morpholin-2-one Core

The utility of the morpholin-2-one scaffold stems from several key features:

- **Stereochemical Complexity:** The chiral centers inherent to many morpholin-2-one derivatives allow for the synthesis of stereochemically defined molecules, which is crucial for selective interaction with biological targets.

- **Synthetic Tractability:** The morpholin-2-one ring can be synthesized through various efficient methods and readily functionalized at multiple positions, providing access to diverse chemical libraries for screening.
- **Bioisosteric Replacement:** The morpholin-2-one moiety can act as a bioisostere for other cyclic structures, offering a means to modulate the biological activity and pharmacokinetic properties of a lead compound.
- **"Privileged" Scaffold:** The frequent appearance of the morpholine and its derivatives in approved drugs and clinical candidates has led to its designation as a "privileged structure," indicating its inherent suitability for interacting with a range of biological targets.

A prime example of the significance of the morpholin-2-one scaffold is its role as a key intermediate in the synthesis of Aprepitant, a potent antiemetic drug approved by the FDA. This underscores the industrial and therapeutic relevance of this heterocyclic system.

Synthetic Protocols for Morpholin-2-one Derivatives

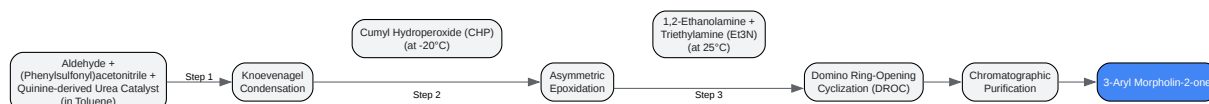
The synthesis of morpholin-2-ones is a critical step in their application. Below are detailed protocols for their preparation, including a one-pot synthesis of a key intermediate for Aprepitant.

Protocol 1: One-Pot Asymmetric Synthesis of 3-Aryl Morpholin-2-ones

This protocol describes a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) to produce enantioenriched 3-aryl morpholin-2-ones, which are valuable intermediates for drugs like Aprepitant.

Rationale: This one-pot procedure is highly efficient as it avoids the isolation and purification of intermediates, which saves time, reduces waste, and can improve overall yield. The use of a quinine-derived urea as an organocatalyst allows for stereoselective control, which is essential for producing the desired enantiomer.

Experimental Workflow:



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Caption: One-Pot Synthesis of 3-Aryl Morpholin-2-ones.

Step-by-Step Procedure:

- **Knoevenagel Condensation:**
 - To a solution of the desired aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), add the quinine-derived urea organocatalyst (e.g., eQNU, 0.01 mmol).
 - Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC).
- **Asymmetric Epoxidation:**
 - Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M.
 - Cool the mixture to -20°C in a suitable cooling bath.
 - Slowly add cumyl hydroperoxide (CHP, 0.11 mmol) to the reaction mixture.
 - Stir at -20°C for the time required for complete conversion of the alkene (monitor by TLC).
- **Domino Ring-Opening Cyclization (DROC):**
 - Warm the reaction mixture to 25°C.
 - Add 1,2-ethanolamine (0.12 mmol) followed by triethylamine (Et₃N, 0.2 mmol).
 - Stir the mixture at 25°C until the epoxide is fully consumed (monitor by TLC).

- Work-up and Purification:
 - Quench the reaction with saturated aqueous NH_4Cl solution.
 - Extract the aqueous layer with ethyl acetate (3 x 20 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl morpholin-2-one.

Expected Outcome: This protocol typically yields 3-aryl morpholin-2-ones in good to high yields (38-90%) and high enantioselectivity (up to 99% ee).

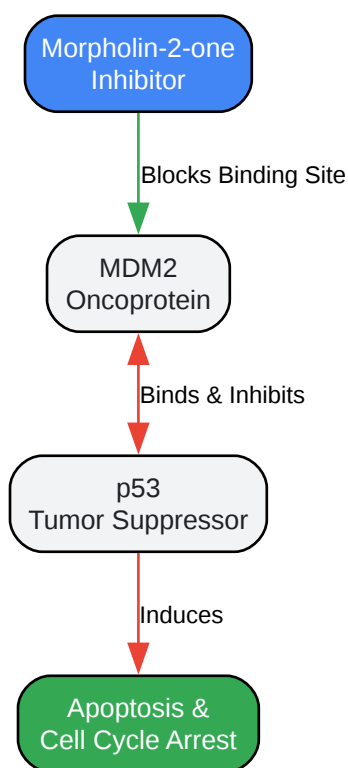
Applications in Drug Discovery and Associated Biological Protocols

Morpholin-2-ones have demonstrated a wide range of biological activities, making them attractive scaffolds for targeting various diseases.

Anticancer Activity: Inhibition of the MDM2-p53 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein. Inhibiting the MDM2-p53 protein-protein interaction is a promising strategy in cancer therapy. Novel morpholinone derivatives have been developed as potent and selective inhibitors of this interaction.

Mechanism of Action:



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Caption: Inhibition of the MDM2-p53 interaction by morpholin-2-one derivatives.

Protocol 2: Cellular Assay for MDM2-p53 Inhibition

This protocol describes the evaluation of morpholin-2-one derivatives for their ability to inhibit the MDM2-p53 interaction in a cellular context using the SJSA-1 osteosarcoma cell line, which overexpresses MDM2.

Rationale: The SJSA-1 cell line provides a relevant model system to assess the on-target activity of MDM2-p53 inhibitors. The EdU incorporation assay is a robust method to measure DNA synthesis and, consequently, cell proliferation. A decrease in EdU incorporation indicates cell cycle arrest, an expected outcome of p53 activation.

Step-by-Step Procedure:

- Cell Culture:

- Culture SJSA-1 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment:
 - Seed SJSA-1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of the morpholin-2-one test compounds in the appropriate cell culture medium.
 - Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known MDM2 inhibitor like Nutlin-3a).
 - Incubate the cells for 48-72 hours.
- EdU Incorporation Assay:
 - Following the manufacturer's protocol (e.g., Click-iT® EdU Assay), add EdU (5-ethynyl-2'-deoxyuridine) to the cells and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
 - Fix and permeabilize the cells.
 - Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
 - Counterstain the cell nuclei with a DNA stain (e.g., Hoechst 33342).
- Data Acquisition and Analysis:
 - Image the cells using a high-content imaging system.
 - Quantify the percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive).
 - Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in EdU incorporation.

Quantitative Data Summary:

Compound	HTRF IC50 (nM)	SJSA-1 EdU IC50 (nM)
AM-8735	0.4	25

Data adapted from literature reports on potent morpholinone-based MDM2 inhibitors.

Antifungal Activity

Certain morpholine derivatives, such as amorolfine, are established antifungal agents that act by inhibiting ergosterol biosynthesis. The morpholin-2-one scaffold can be explored for the development of new antifungal drugs.

Protocol 3: Agar Sublimation Test for Antifungal Activity

This protocol provides a method to assess the antifungal activity of morpholin-2-one derivatives, particularly their ability to exert their effect over a distance, which could be advantageous for treating certain fungal infections.

Rationale: The agar sublimation test is a modification of the standard disk diffusion assay. It allows for the evaluation of a compound's volatile or sublimable properties and its ability to inhibit fungal growth without direct contact. This can be particularly relevant for topical antifungal agents.

Step-by-Step Procedure:

- Fungal Strain Preparation:
 - Use standard test organisms such as *Candida albicans* ATCC 90028 and a clinical isolate of *Trichophyton rubrum*.
 - For *C. albicans*, suspend a 48-hour culture in saline and adjust to a 0.5 McFarland standard.
 - For *T. rubrum*, suspend a 5-7 day culture in saline and adjust to a 2.0 McFarland standard.
- Inoculation:

- Spread the fungal suspension evenly onto the surface of an appropriate agar medium (e.g., Casitone agar) in a 9 cm Petri dish using a sterile cotton swab.
- Compound Application:
 - Impregnate sterile 6 mm filter paper disks with a defined amount of the morpholin-2-one test compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.
- Incubation (Sublimation Method):
 - Place the compound-loaded disk in the center of the Petri dish lid.
 - Invert the inoculated agar plate and place it over the lid, ensuring a distance of approximately 10 mm between the disk and the agar surface.
 - Incubate *C. albicans* plates at 37°C for 24 hours.
 - Incubate *T. rubrum* plates at 28°C for 6 days.
- Data Analysis:
 - Measure the diameter of the zone of growth inhibition in millimeters. A clear zone around the area directly below the disk indicates antifungal activity via sublimation.

Conclusion and Future Perspectives

The morpholin-2-one scaffold is a highly versatile and valuable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties and synthetic accessibility have cemented its role in the development of a wide range of therapeutic agents. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate novel morpholin-2-one derivatives. Future research in this area will likely focus on exploring new synthetic methodologies to access even more diverse and complex morpholin-2-one libraries, as well as expanding their therapeutic applications to new disease areas. The continued investigation of this "privileged" scaffold holds great promise for the discovery of the next generation of innovative medicines.

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